7-Methyl-5-oxa-8-azaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-5-oxa-8-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJVTYOVJIOUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(CCC2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 7 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane Derivatives
Spectroscopic Characterization Techniques for Spirocyclic Azanonanes
The unambiguous characterization of spirocyclic azanonanes, such as 7-Methyl-5-oxa-8-azaspiro[3.5]nonane, is accomplished through a combination of modern spectroscopic methods. These techniques are essential for confirming the molecular structure, determining stereochemistry, and analyzing conformational details, which are critical for understanding the molecule's chemical and biological properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of spirocyclic azanonanes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of the molecular skeleton.
In ¹H NMR, the chemical shifts and coupling constants of protons are particularly informative. For instance, protons on the azetidine (B1206935) ring are expected to appear at a different chemical shift compared to those on the larger oxepane (B1206615) ring due to the influence of the adjacent nitrogen and oxygen atoms. The methyl group at the 7-position would present a characteristic signal, and its coupling to adjacent protons can help establish its relative position.
Table 1: Illustrative ¹H NMR Data for a Related Azaspiro[3.5]nonane Derivative univ.kiev.ua
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |
|---|---|---|
| -OH | 4.19 | br. s |
| -OCH₂- (ring) | 3.94 – 3.72 | m |
| -CH₂OH | 3.70 | d, J = 3.5 |
| -NCH₂- | 3.39 | ddd, J = 14.5, 8.9, 3.6 |
| Ring CH | 1.85 | td, J = 12.2, 4.2 |
| Ring CH₂ | 1.79 – 1.60 | m |
| C(CH₃)₃ | 1.48 | s |
Data for tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate in CDCl₃
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unequivocally assigning all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the stereochemical arrangement by identifying protons that are close in space, providing definitive evidence for the relative configuration of substituents and the conformation of the ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula.
The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For the this compound core, fragmentation is likely to initiate via cleavage of the strained azetidine ring or the flexible oxepane ring. Common fragmentation pathways would involve the loss of small neutral molecules or radicals from the parent ion. Analysis of these fragments helps to piece together the connectivity of the spirocyclic system.
Predicted mass spectrometry data for related compounds illustrates the expected adducts that would be observed. uni.luuni.lu
Table 2: Predicted m/z Adducts for a Related Azaspiro[3.5]nonane Isomer uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 142.12265 |
| [M+Na]⁺ | 164.10459 |
| [M+K]⁺ | 180.07853 |
| [M+NH₄]⁺ | 159.14919 |
Predicted data for 5-methyl-2-oxa-7-azaspiro[3.5]nonane
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions include C-H stretching vibrations for the methyl and methylene (B1212753) groups, typically in the 2850-3000 cm⁻¹ region. libretexts.org The C-O ether linkage of the oxepane ring would exhibit a strong C-O stretching band, usually found between 1050 and 1150 cm⁻¹. The C-N stretching of the azetidine amine would appear in the 1020-1250 cm⁻¹ range. If the nitrogen atom is secondary (N-H), a characteristic N-H stretching band would be observed around 3300-3500 cm⁻¹. s-a-s.org
Table 3: Expected Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-H (alkane) | Bend | 1350 - 1470 |
| C-O (ether) | Stretch | 1050 - 1150 |
| C-N (amine) | Stretch | 1020 - 1250 |
X-ray Crystallography for Absolute Stereochemistry and Conformational Details
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and precise three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. nih.govresearchgate.net This technique yields a detailed map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined.
For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute configuration of its stereocenters. It provides precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to a detailed conformational analysis. researchgate.netmdpi.com This information is invaluable for understanding the strain within the rings and the preferred spatial arrangement of the entire spirocyclic system. While a specific crystal structure for this compound is not publicly documented, the application of this technique to related complex heterocyclic systems has been crucial for confirming their structures and stereochemistry. univ.kiev.ua
Conformational Preferences and Dynamics of the Spiro[3.5]nonane System
The spiro[3.5]nonane framework, which fuses a four-membered azetidine ring with a seven-membered oxepane ring, possesses a unique and complex conformational profile governed by the inherent properties of each ring.
Ring Strain and Flexibility within the Fused Azetidine and Oxepane Rings
In contrast, the seven-membered oxepane ring is considerably more flexible. Saturated seven-membered rings can adopt several low-energy conformations, such as the twist-chair and twist-boat forms, to minimize steric and torsional strain. The fusion to the rigid azetidine ring at the spiro center, however, imposes significant constraints on the accessible conformations of the oxepane ring.
The interplay between the high strain and rigidity of the azetidine ring and the inherent flexibility of the oxepane ring dictates the conformational landscape of the this compound system. The molecule will adopt a minimum-energy conformation that balances the angle strain of the four-membered ring against the torsional and transannular strains of the seven-membered ring. Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, is essential for fully characterizing the conformational preferences and dynamic behavior of this complex heterocyclic scaffold.
Impact of the Spiro Center on Overall Molecular Geometry
The spiro carbon atom is sp³ hybridized, and its tetrahedral geometry dictates that the two rings are held in approximately perpendicular planes to each other. youtube.com This orthogonal arrangement is a hallmark of spiro compounds and is crucial in determining the spatial disposition of substituents on each ring. youtube.com The rigidity imparted by the spiro junction limits the conformational flexibility of the entire molecule compared to two separate, non-fused rings.
The four-membered oxetane (B1205548) ring is inherently strained and typically adopts a slightly puckered conformation to alleviate some of this strain. nih.govnih.gov The C-O-C bond angle within the oxetane ring is expected to be compressed, deviating from the ideal tetrahedral angle. The presence of the larger, more flexible six-membered piperidine (B6355638) ring fused at the spiro center will likely influence the degree of puckering in the oxetane ring.
Conversely, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. However, the spiro fusion will likely cause some distortion of the ideal chair geometry. Bond angles at and near the spiro carbon will be adjusted to accommodate the fusion of the two rings. For instance, the C-C-C bond angles within the piperidine ring at the spiro junction may be slightly compressed.
Stereoisomerism and Chirality in this compound
The structure of this compound contains multiple elements that give rise to stereoisomerism. The presence of chiral centers allows for the existence of enantiomers and diastereomers.
The spiro center itself can be a source of chirality. In spiro compounds, if the two rings are not identical or are substituted in a non-symmetrical manner, the spiro atom can be a stereocenter. wikipedia.org In the case of this compound, the two rings are different (oxetane and piperidine), and therefore the spiro carbon is a chiral center.
Furthermore, the piperidine ring contains a stereocenter at the carbon atom bearing the methyl group (C7). The nitrogen atom (N8) could also be considered a stereocenter if its inversion is restricted, though in simple piperidines, nitrogen inversion is typically rapid at room temperature. For the purpose of this analysis, we will focus on the carbon stereocenters.
With two chiral centers, the spiro carbon and C7, a maximum of 2ⁿ = 2² = 4 stereoisomers are possible. libretexts.org These stereoisomers would exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.org
The absolute configuration of each stereocenter can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The designation of each stereoisomer would be, for example, (S,7R)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane, where the first descriptor refers to the configuration of the spiro carbon and the second to the configuration at C7.
The relative orientation of the methyl group on the piperidine ring can be described as either cis or trans with respect to a reference point on the oxetane ring, although the R/S nomenclature provides a more unambiguous description of the absolute stereochemistry.
The existence of these distinct stereoisomers is significant because they will have different three-dimensional shapes. As a result, they are expected to exhibit different biological activities and interactions with other chiral molecules. The separation and characterization of these individual stereoisomers would be a critical step in any potential application of this compound.
Below is a hypothetical table illustrating the possible stereoisomers of this compound, assuming the spiro carbon is designated as C4 for numbering purposes (following IUPAC conventions where possible, though a definitive numbering would require a more formal analysis).
| Stereoisomer | Configuration at Spiro Center (C4) | Configuration at C7 | Relationship |
| 1 | R | R | Enantiomer of 2 |
| 2 | S | S | Enantiomer of 1 |
| 3 | R | S | Enantiomer of 4 |
| 4 | S | R | Enantiomer of 3 |
Stereoisomers 1 and 3 are diastereomers of each other. Similarly, 1 and 4, 2 and 3, and 2 and 4 are pairs of diastereomers.
Pharmacological and Biological Research Applications of 7 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane Scaffolds
Exploration of the Azaspiro[3.5]nonane Scaffold as a Bioisostere
The strategic replacement of common chemical moieties with bioisosteres is a cornerstone of modern drug design, aimed at enhancing a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The azaspiro[3.5]nonane scaffold has emerged as a valuable three-dimensional (3D) framework in this context.
Mimicry of Piperidine (B6355638) and Other Saturated Heterocycles
The piperidine ring is a ubiquitous feature in a vast number of pharmaceutical agents. enamine.netresearchgate.net However, its presence can sometimes lead to metabolic liabilities. Spirocyclic scaffolds, such as azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been successfully utilized as bioisosteric replacements for piperidine and its derivatives like pipecolic acid. univ.kiev.uaresearchgate.net This bioisosteric relationship is founded on the ability of the rigid, 3D spirocyclic core to orient substituents in a spatially similar manner to the piperidine ring, thereby maintaining or improving interactions with biological targets. researchgate.net
For instance, the replacement of the piperidine fragment in the local anesthetic drug Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety resulted in an analog with comparable activity and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This successful mimicry validates the azaspiro[3.5]nonane scaffold as a structurally and functionally viable surrogate for piperidine in drug discovery projects, offering a pathway to novel chemical entities with potentially improved therapeutic profiles. univ.kiev.uanih.gov
Influence on Metabolic Stability and Lipophilicity
A primary motivation for employing bioisosteric replacements is to overcome challenges related to drug metabolism and physicochemical properties. Spirocyclic bioisosteres are noted for their enhanced metabolic stability, particularly against oxidative enzymes, which is often a vulnerability for piperidine-containing compounds. univ.kiev.uaresearchgate.net The introduction of a spirocenter creates a more Fsp3-rich, three-dimensional structure that can be less susceptible to metabolic degradation by cytochrome P450 enzymes. univ.kiev.ua
| Scaffold in Model Compound | Experimental Lipophilicity (logD) |
|---|---|
| Piperidine | 1.6 |
| 2-Azaspiro[3.3]heptane | 1.2 |
| 1-Azaspiro[3.3]heptane | 1.0 |
Investigation of Receptor Binding and Enzyme Inhibition Profiles
While the azaspiro[3.5]nonane scaffold shows great promise in improving the drug-like properties of molecules, extensive research connecting this specific framework to certain widely studied enzymes is still emerging. Based on available scientific literature, direct and specific research into the 7-Methyl-5-oxa-8-azaspiro[3.5]nonane scaffold as a modulator for Cyclooxygenase-2 (COX-2) and NAD(P)H:quinone oxidoreductase 1 (NQO1) is limited. The following sections reflect the general principles of these targets, which could guide future investigations into azaspiro[3.5]nonane derivatives.
Potential as Modulators of Specific Biological Targets
The unique 3D geometry of azaspiro[3.5]nonane derivatives makes them attractive candidates for targeting the binding sites of various enzymes and receptors.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in mediating inflammation and pain by synthesizing prostaglandins. nih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. mdpi.com The design of selective COX-2 inhibitors often involves creating molecules that can fit into the larger, more accommodating active site of the COX-2 enzyme compared to COX-1. While numerous heterocyclic scaffolds have been explored for COX-2 inhibition, specific studies detailing the activity of this compound are not prominently available in current literature. Future research could explore how the rigid, three-dimensional nature of this spirocycle might be functionalized to achieve potent and selective inhibition of COX-2.
NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity Modulation
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in cellular protection against oxidative stress and toxic quinones by catalyzing their two-electron reduction. nih.gov This detoxification prevents the generation of reactive oxygen species. The modulation of NQO1 activity is a therapeutic strategy in various contexts, including cancer, where NQO1 levels are often elevated. The structure of NQO1 can be influenced by the binding of NAD(P)H, which causes a conformational change that can affect its interaction with other proteins. nih.gov There is no specific, publicly available research that directly evaluates compounds with the this compound scaffold as modulators of NQO1 activity. The potential for these spirocyclic compounds to interact with NQO1 remains an open area for investigation.
Sigma Receptor (S1R/S2R) Binding Affinity and Agonism/Antagonism
There is no specific data in the reviewed literature regarding the sigma receptor binding affinity of this compound. However, research into structurally related spirocyclic systems, such as the 2,7-diazaspiro[3.5]nonane series, has demonstrated high affinity for sigma receptors. For instance, certain derivatives of 2,7-diazaspiro[3.5]nonane have shown low nanomolar binding affinity for the S1 receptor (S1R) and moderate selectivity over the S2 receptor (S2R). These findings suggest that the spiro[3.5]nonane framework can be a suitable scaffold for developing sigma receptor ligands. The functional activity (agonism or antagonism) of such compounds is typically determined through further in vitro and in vivo functional assays.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Direct studies on the FAAH inhibitory activity of this compound are not present in the surveyed literature. Nevertheless, the related 7-azaspiro[3.5]nonane scaffold has been identified as a promising core for the development of potent FAAH inhibitors. nih.govnih.gov Research has shown that derivatives of 7-azaspiro[3.5]nonane can act as effective and orally bioavailable inhibitors of FAAH, an enzyme responsible for the degradation of endocannabinoids. nih.gov This suggests that the broader azaspiro[3.5]nonane chemical space is of significant interest in the pursuit of novel FAAH inhibitors for potential therapeutic applications in pain and inflammation.
Structure-Activity Relationships (SAR) Governing Target Engagement
Due to the absence of biological data for this compound, a specific structure-activity relationship (SAR) analysis cannot be provided. However, general SAR principles can be inferred from studies on related azaspirocyclic compounds.
Impact of Heteroatom Positioning on Bioactivity
The positioning of heteroatoms (nitrogen and oxygen) within the spirocyclic scaffold is a critical determinant of biological activity. In the context of this compound, the relative positions of the oxygen and nitrogen atoms define the chemical properties and three-dimensional shape of the molecule, which in turn influences its potential interactions with biological targets. For other spirocyclic systems, altering the position of heteroatoms has been shown to significantly impact binding affinity and selectivity for various receptors and enzymes.
Role of the 7-Methyl Group and Other Substituents on Activity and Selectivity
The presence and position of substituents on the spirocyclic core are crucial for fine-tuning pharmacological activity. The 7-methyl group in this compound would be expected to influence the compound's lipophilicity, metabolic stability, and steric interactions with a target's binding pocket. In related series of bioactive compounds, the addition of small alkyl groups has been shown to modulate potency and selectivity. Further decoration of the scaffold with other substituents would likely be necessary to achieve high-affinity and selective binding to a specific biological target.
Therapeutic Potential in Disease Models (Excluding Clinical Human Trials)
Given the lack of published preclinical studies, the therapeutic potential of this compound in disease models remains uninvestigated. Based on the activities of related compounds, one could speculate that if this scaffold were to show activity as a sigma receptor ligand, it might have potential in models of neuropathic pain or psychiatric disorders. If it were found to be an FAAH inhibitor, its potential could lie in inflammatory and pain models. Similarly, if it demonstrated JAK inhibitory activity, it could be explored in models of autoimmune diseases. However, without experimental data, these remain hypothetical applications.
Data Tables
Due to the absence of specific research on this compound in the reviewed literature, no data tables on its pharmacological properties can be generated.
Preclinical Studies in Anti-inflammatory Contexts
No preclinical studies detailing the anti-inflammatory properties of this compound scaffolds were found in the public domain. Research on other heterocyclic compounds has shown anti-inflammatory activity by modulating inflammatory pathways, but this has not been specifically investigated or reported for this particular spiro compound.
Antioxidant Activity Investigations
There are no available studies or data on the antioxidant activity of this compound. Investigations into the antioxidant potential of chemical compounds often involve assessing their ability to scavenge free radicals or inhibit oxidative stress, but such evaluations for this specific molecule have not been published.
Antimicrobial Efficacy in in vitro and in vivo Models (Non-Human)
Detailed searches did not yield any reports on the in vitro or in vivo antimicrobial efficacy of this compound against any bacterial or fungal strains. While the broader class of azaspiro compounds has been a subject of interest in medicinal chemistry for developing new antimicrobial agents, specific data for this methylated derivative is absent from the scientific literature.
Evaluation in Cancer Research (Cellular and Animal Models)
No studies evaluating this compound in cellular or animal models for cancer research have been found. The antitumor potential of various other oxa-azaspiro derivatives has been explored, with some showing cytotoxicity against cancer cell lines like A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). nih.govbldpharm.com However, there is no specific information linking this compound to anticancer activity.
Potential in Diabetes Management Research
While derivatives of the related 7-azaspiro[3.5]nonane scaffold have been designed and synthesized as GPR119 agonists with a potential role in lowering glucose in diabetic rat models, there is no published research investigating the potential of this compound in diabetes management. nih.gov
Computational and Theoretical Studies of 7 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as 7-Methyl-5-oxa-8-azaspiro[3.5]nonane, and a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
The process of molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results of docking simulations are often scored based on the binding energy, which provides an estimation of the binding affinity. For a novel compound like this compound, molecular docking could be employed to screen a wide range of biological targets to generate hypotheses about its potential mechanism of action.
Studies on analogous spiro-heterocyclic compounds have demonstrated the utility of this approach. For instance, molecular docking simulations have been successfully used to predict the binding of spiro-pyrrolopyridazine derivatives to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. acs.org Similarly, docking studies of spiro[oxindole-2,3′-pyrrolidines] have elucidated their interactions with microbial enzymes, guiding the development of new antimicrobial agents. mdpi.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Given its structural features, this compound would be expected to participate in similar interactions, and molecular docking could pinpoint the specific residues involved in binding to a given target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and the stability of different conformations.
For this compound, quantum chemical calculations could be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, these calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule will interact with other chemical species. For nitrogen-containing heterocycles, quantum chemical studies have been used to correlate ground-state properties with the nucleophilicity of nitrogen atoms and the electrophilicity of carbon atoms. nih.gov Such analyses for this compound would identify the most likely sites for metabolic reactions or for forming interactions with biological targets.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Human Pharmacokinetics)
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential to have favorable pharmacokinetic properties. researchgate.netnih.gov These computational models predict various physicochemical and pharmacokinetic parameters that influence a drug's journey through the body.
For this compound, a range of ADME properties can be predicted using various computational tools and algorithms. These predictions are based on the molecule's structure and are valuable for identifying potential liabilities before resource-intensive experimental studies are undertaken.
| ADME Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 141.21 g/mol | Influences solubility, permeability, and diffusion. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Predicts cell membrane permeability. |
| Partition Coefficient (XLogP3-AA) | 0.2 | Indicates lipophilicity and distribution characteristics. |
| Hydrogen Bond Donors | 1 | Affects solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and target binding. |
| Rotatable Bond Count | 0 | Relates to conformational flexibility. |
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms, primarily oxygen and nitrogen, and their attached hydrogens.
A lower TPSA value is generally associated with better cell membrane permeability. For this compound, the predicted TPSA is relatively low, suggesting that it may have good membrane permeability. This is a favorable characteristic for a potential drug candidate, as it indicates a higher likelihood of absorption and distribution to target tissues. For a similar compound, 7-oxa-2-azaspiro[3.5]nonane, the computed TPSA is 21.3 Ų. nih.gov
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is a critical parameter that influences a drug's absorption, distribution, and metabolism. A positive LogP value indicates a more lipophilic compound, while a negative value suggests a more hydrophilic nature.
The predicted XLogP3-AA value for the isomeric compound 8-oxa-5-azaspiro[3.5]nonane is 0.2, indicating a relatively balanced hydrophilic-lipophilic character. uni.lu This balanced lipophilicity can be advantageous for a drug, as it may facilitate both dissolution in aqueous environments and permeation across lipid membranes.
Hydrogen bonds play a critical role in molecular recognition and are fundamental to the interaction of drugs with their biological targets and with water. libretexts.org The ability of a molecule to act as a hydrogen bond donor or acceptor is determined by the presence of electronegative atoms (like oxygen and nitrogen) and hydrogen atoms attached to them.
In the structure of this compound, the nitrogen atom of the secondary amine acts as a hydrogen bond donor. youtube.com The oxygen atom in the oxane ring and the nitrogen atom can both act as hydrogen bond acceptors. The presence of both donor and acceptor sites allows the molecule to form a network of hydrogen bonds, which influences its solubility and binding to target proteins. For the related compound 7-oxa-2-azaspiro[3.5]nonane, the computed hydrogen bond donor count is 1, and the acceptor count is 2. nih.gov
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds indicates greater flexibility, which can be a double-edged sword in drug design. While some flexibility is necessary for a ligand to adapt to the binding site of a target, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing binding affinity.
Due to its spirocyclic nature, this compound has a rigid core structure. The number of rotatable bonds is very low; in the parent compound 7-oxa-2-azaspiro[3.5]nonane, the rotatable bond count is zero. nih.gov This rigidity can be advantageous as it reduces the entropic cost of binding to a target, potentially leading to higher binding affinity and improved selectivity.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes for Diverse 7-Methyl-5-oxa-8-azaspiro[3.5]nonane Derivatives
The exploration of any chemical scaffold's therapeutic potential is contingent upon the availability of efficient and versatile synthetic methodologies. For this compound, future research will likely focus on developing novel synthetic pathways that allow for the creation of a diverse library of derivatives. Current synthetic strategies for similar spirocycles, such as 7-oxo-2-azaspiro[3.5]nonane, often involve multi-step processes that can be time-consuming and may have limitations in terms of yield and scalability.
Future synthetic endeavors could concentrate on:
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the methyl group and other potential substitution points on the spirocyclic core. This is crucial as different stereoisomers can exhibit vastly different biological activities.
Combinatorial Chemistry Approaches: Designing synthetic routes amenable to high-throughput synthesis, enabling the rapid generation of a wide array of derivatives with varied functional groups.
Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability, which can be particularly beneficial for complex multi-step syntheses.
Table 1: Potential Synthetic Strategies for this compound Derivatives
| Synthetic Approach | Potential Advantages | Key Challenges |
| Stereoselective Catalysis | High enantiomeric purity, precise control over 3D structure. | Catalyst design and optimization, substrate scope limitations. |
| Diversity-Oriented Synthesis | Rapid generation of a large library of structurally diverse compounds. | Complexity of reaction sequences, purification of large compound libraries. |
| C-H Activation | Direct functionalization of the scaffold, reducing the need for pre-functionalized starting materials. | Regioselectivity, harsh reaction conditions. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Scalability, availability of suitable photocatalysts. |
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
While the specific biological activities of this compound are not yet extensively documented, its structural motifs suggest potential interactions with various biological targets. The 5-oxa-8-azaspiro[3.5]nonane core is a bioisostere of piperidine (B6355638), a common fragment in many bioactive compounds. This structural similarity suggests that derivatives of this compound could mimic and potentially improve upon the properties of existing piperidine-containing drugs.
Future research should aim to elucidate the mechanism of action of any identified bioactive derivatives at a molecular level. This would involve:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of active compounds.
Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing the key molecular interactions.
Biochemical and Cellular Assays: Developing robust assays to quantify the effect of the compounds on target activity and cellular pathways.
Advanced Computational Modeling for Precise Prediction of Compound Behavior
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of compound properties and the rational design of new molecules. For the this compound scaffold, advanced computational modeling can significantly accelerate research efforts.
Future computational studies could focus on:
Quantum Mechanics (QM) Calculations: To accurately model the electronic structure and conformational preferences of the spirocyclic system.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compounds and their interactions with biological targets in a simulated physiological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features of the derivatives with their biological activity, guiding the design of more potent and selective compounds.
Table 2: Application of Computational Modeling in the Study of this compound Derivatives
| Modeling Technique | Research Objective | Predicted Outcome |
| Docking Studies | Identify potential binding modes to various protein targets. | Prioritization of compounds for synthesis and biological testing. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of compounds with favorable pharmacokinetic profiles. |
| Free Energy Perturbation (FEP) | Accurately predict the binding affinity of new derivatives. | Rational design of modifications to improve potency. |
Exploration of New Therapeutic Areas for the Spiro[3.5]nonane Scaffold
The inherent three-dimensionality of the spiro[3.5]nonane scaffold makes it an attractive starting point for exploring a wide range of therapeutic areas. Research on related 7-azaspiro[3.5]nonane derivatives has already shown promise in several areas. For example, derivatives have been investigated as GPR119 agonists for the treatment of diabetes. nih.gov Additionally, patents related to 7-azaspiro[3.5]nonane compounds suggest potential applications in treating disorders of the nervous system, urinary system, and for pain management. google.com
Future research on this compound should involve a broad screening strategy to identify potential new therapeutic applications. This could include screening against panels of:
G-protein coupled receptors (GPCRs)
Ion channels
Kinases
Proteases
This unbiased approach could uncover unexpected biological activities and open up entirely new avenues for therapeutic development.
Collaborative Research for Accelerating Drug Discovery Initiatives
The journey from a promising chemical scaffold to a clinically approved drug is long, complex, and requires a multidisciplinary approach. Accelerating the research and development of this compound and its derivatives will necessitate collaborative efforts between various stakeholders.
Future initiatives should focus on building partnerships between:
Academic Research Groups: To conduct fundamental research on synthesis, mechanism of action, and new biological targets.
Contract Research Organizations (CROs): To provide specialized services in areas such as high-throughput screening, medicinal chemistry, and preclinical development.
Pharmaceutical and Biotechnology Companies: To provide the resources and expertise needed for clinical development and commercialization.
Such collaborations can foster innovation, leverage complementary expertise, and ultimately shorten the timeline for bringing new therapies based on the this compound scaffold to patients.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 7-Methyl-5-oxa-8-azaspiro[3.5]nonane derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds typically involves cyclization reactions, such as intramolecular nucleophilic substitution or ring-closing metathesis. For analogs like 2,7-diazaspiro[3.5]nonane derivatives, scaffold modifications (e.g., introducing amide or alkyl groups) require careful optimization of solvent polarity, temperature, and catalysts. For example, substituting nitrogen atoms with oxygen (as in 5-oxa variants) may necessitate protecting group strategies to avoid side reactions. Purification often employs column chromatography with gradients tailored to separate polar intermediates .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming spirocyclic connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve absolute stereochemistry. For purity assessment, HPLC with UV/Vis or mass detection is recommended, particularly for detecting diastereomers or regioisomers .
Q. How should initial pharmacological screening for sigma receptor (S1R/S2R) binding affinity be designed?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]-(+)-pentazocine for S1R and [³H]-DTG for S2R) are standard. Compounds are tested at multiple concentrations (e.g., 0.1–1000 nM) to calculate Ki values. Include positive controls (e.g., BD-1063 for S1R antagonism, PRE-084 for agonism) and triplicate measurements to ensure reproducibility. Data analysis via nonlinear regression (e.g., GraphPad Prism) identifies selectivity ratios (S1R/S2R Ki) .
Advanced Research Questions
Q. How can structural modifications to the spiro[3.5]nonane scaffold enhance S1R/S2R selectivity or functional activity (agonist vs. antagonist)?
- Methodological Answer : Modifying substituents on the nitrogen or oxygen atoms alters electronic and steric profiles. For example, introducing a methyl group (as in this compound) may enhance lipophilicity and membrane permeability, while amide groups (e.g., compound 5b) can engage in hydrogen bonding with Glu172 in S1R. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can pinpoint critical residues for binding. In vivo functional assays (e.g., mechanical allodynia reversal in mice) validate predicted activity .
Q. What experimental approaches resolve contradictions in functional profiles of structurally similar spirocyclic ligands?
- Methodological Answer : Discrepancies (e.g., compound 4b acting as an S1R agonist while 5b is an antagonist) require mechanistic studies. Use in vitro cAMP assays or calcium flux measurements to assess intrinsic activity. Co-administration with selective agonists/antagonists (e.g., PRE-084) in vivo clarifies functional dependence. Molecular dynamics simulations (e.g., GROMACS) can reveal conformational changes in the receptor-ligand complex that explain divergent behaviors .
Q. How can computational modeling predict the binding modes of this compound derivatives, and what validation steps are necessary?
- Methodological Answer : Generate 3D ligand structures (e.g., using Open Babel) and perform homology modeling of S1R/S2R if crystal structures are unavailable. Docking simulations should prioritize poses consistent with mutagenesis data (e.g., Glu172 interactions). Validate predictions via site-directed mutagenesis (e.g., alanine scanning) and comparative binding assays. Free-energy perturbation (FEP) calculations refine affinity predictions .
Q. What pharmacokinetic parameters should be prioritized when designing in vivo efficacy studies for spirocyclic sigma receptor ligands?
- Methodological Answer : Assess plasma stability (e.g., liver microsome assays), blood-brain barrier permeability (e.g., PAMPA-BBB), and metabolic half-life. For antiallodynic studies, administer compounds at doses achieving steady-state plasma levels (e.g., 20 mg/kg for 5b/8f) and monitor time-dependent reversal of hypersensitivity. Pharmacodynamic endpoints (e.g., mechanical threshold testing) should align with pharmacokinetic sampling to correlate exposure and effect .
Key Notes
- Avoid unreliable sources (e.g., commercial databases) per user guidelines.
- Focus on peer-reviewed studies (e.g., ACS Chemical Neuroscience) for authoritative data.
- Emphasize methodological rigor in both basic and advanced questions to align with academic research priorities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
